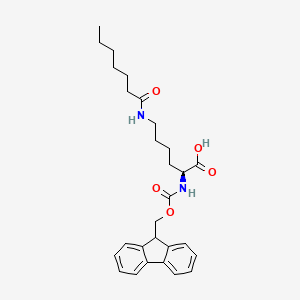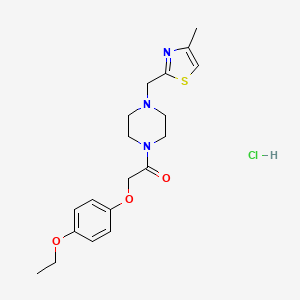
3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family. It is a heterocyclic compound that contains a pyrazinone ring with a benzylamino and an ethoxyphenyl substituent. This compound has gained significant attention in the scientific community due to its potential use in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. It is also thought to inhibit the growth of microorganisms by disrupting the cell membrane.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to have an inhibitory effect on the growth of microorganisms. In addition, it has been found to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one in lab experiments is its potential as a therapeutic agent. It has exhibited promising anticancer, antimicrobial, and anti-inflammatory activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one. One of the most significant directions is the further investigation of its potential as a therapeutic agent. This compound has shown promising activity against several diseases, and further research is needed to determine its full potential. Another future direction is the development of more efficient synthesis methods for this compound, which can improve its accessibility for research purposes. Additionally, the development of analogs of this compound can provide new insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can be achieved through several methods. One of the most common methods is the reaction of 4-ethoxyphenyl hydrazine with benzyl isocyanate in the presence of a catalyst. The reaction mixture is then heated to obtain the desired product. Another method involves the reaction of 4-ethoxyphenyl hydrazine with 3-(chloroacetyl)-1-benzylpyrazin-2(1H)-one in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has shown potential in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has exhibited promising anticancer activity against several cancer cell lines. It has also been reported to have antimicrobial and anti-inflammatory activity.
Eigenschaften
IUPAC Name |
3-(benzylamino)-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-10-8-16(9-11-17)22-13-12-20-18(19(22)23)21-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGRMCRPNMXBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate](/img/structure/B2534376.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2534378.png)



![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)


![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)